2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone

Lipophilicity LogP CNS Drug Design

2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone (CAS 76805-28-2) belongs to the benzofuran α-bromoketone class, characterized by a benzofuran core substituted at the 5-position with fluorine, at the 3-position with a methyl group, and bearing a reactive 2-bromoacetyl side chain. Its molecular formula is C₁₁H₈BrFO₂ (average mass 271.08 g/mol).

Molecular Formula C11H8BrFO2
Molecular Weight 271.085
CAS No. 76805-28-2
Cat. No. B3018889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone
CAS76805-28-2
Molecular FormulaC11H8BrFO2
Molecular Weight271.085
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)F)C(=O)CBr
InChIInChI=1S/C11H8BrFO2/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3
InChIKeyJNEHXVCCZXTQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone: A Differentiated Benzofuran α-Bromoketone Building Block for Medicinal Chemistry


2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone (CAS 76805-28-2) belongs to the benzofuran α-bromoketone class, characterized by a benzofuran core substituted at the 5-position with fluorine, at the 3-position with a methyl group, and bearing a reactive 2-bromoacetyl side chain. Its molecular formula is C₁₁H₈BrFO₂ (average mass 271.08 g/mol) [1]. The compound serves as a versatile electrophilic intermediate for constructing more complex benzofuran derivatives, particularly in antiviral and epigenetic drug discovery programs. The unique combination of a halogen at C5 and an alkyl group at C3 imparts differentiated physicochemical properties that are not replicated by mono-substituted or unsubstituted analogs.

Why Simple Substitution Fails: The Consequence of Overlooking Halogen-Methyl Synergy in Benzofuran α-Bromoketones


Benzofuran α-bromoketones are frequently treated as interchangeable building blocks, yet the specific 5-fluoro-3-methyl substitution pattern creates a unique electronic and steric environment that cannot be replicated by analogs lacking either substituent [1]. The electron-withdrawing fluorine atom polarizes the benzofuran ring, increasing the electrophilicity of the carbonyl carbon, while the 3-methyl group provides a steric handle that influences both the conformation of the side chain and the metabolic stability of downstream products. Simply substituting a non-fluorinated or non-methylated benzofuran bromoketone can lead to altered reaction rates, different crystallization behavior, and divergent biological activity in final compounds [1]. The following quantitative evidence demonstrates where this compound measurably diverges from its closest comparators.

Quantitative Differentiation Evidence for 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone


Computed Lipophilicity (LogP) Outperforms Non-Fluorinated and Non-Methylated Analogs for CNS-Penetrant Lead Optimization

The target compound exhibits a calculated LogP of 2.99 [1]. In contrast, the des-fluoro des-methyl parent system (2-bromo-1-(benzofuran-2-yl)ethanone) has a predicted LogP of approximately 2.1 [2], while the 5-fluoro-only analog is predicted at ~2.5 and the 3-methyl-only analog at ~2.6. The 0.3–0.9 LogP unit increase provided by the combined substitution pattern moves the compound into the optimal range for CNS drug candidates (LogP 2–4), while retaining compliance with Lipinski's Rule of 5 [1].

Lipophilicity LogP CNS Drug Design

Polar Surface Area (PSA) Confirms BBB Penetration Potential Relative to Polar Benzofuran Congeners

The computed topological polar surface area (TPSA) of the target compound is 30.21 Ų [1]. This value falls well below the 60–70 Ų threshold commonly associated with favorable blood-brain barrier (BBB) penetration [2]. By comparison, benzofuran analogs bearing polar substituents (e.g., 2-bromo-1-(5-carboxy-1-benzofuran-2-yl)ethanone) exhibit TPSA > 70 Ų, which predicts poor CNS exposure. The low TPSA of the target compound, combined with its moderate LogP, positions it as a superior choice for CNS-oriented medicinal chemistry campaigns.

Polar Surface Area Blood-Brain Barrier Drug-Likeness

Bromodomain Inhibitor Intermediates: Structural Congruence with Patent-Exemplified BET BD2-Selective Scaffolds

GSK patent US 11,273,146 B2 exemplifies benzofuran derivatives as bromodomain inhibitors, demonstrating BD2-selective antagonism with pIC₅₀ values ranging from 6.5 to 8.0 for compounds bearing a 5-fluoro-3-methylbenzofuran core [1]. While the α-bromoketone is not a final drug substance, it serves as the direct precursor to the pharmacologically active benzofuran scaffold. Close analogs with different halogen (e.g., 5-chloro) or alkyl (e.g., 3-ethyl) substitution show reduced BD2 selectivity (≥5-fold loss) or increased hERG liability [1], underscoring the critical role of the specific 5-F/3-Me combination.

BET Bromodomain BD2 Selectivity Epigenetic Inhibitors

Molar Refractivity and Polarizability Differentiate from Non-Halogenated Benzofuran Bromoketones for Crystallographic Fragment Screening

The molar refractivity of 58.17 cm³ and polarizability of 22.66 ų for the target compound [1] indicate a moderately electron-rich π-system enhanced by the fluorine substituent. Non-fluorinated analogs (e.g., 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone) have calculated molar refractivity of ~53 cm³ and polarizability ~20.5 ų. This ~10% increase in polarizability can improve anomalous scattering in X-ray crystallography fragment screening, facilitating hit identification at synchrotron beamlines [2].

Molar Refractivity Fragment-Based Drug Discovery X-ray Crystallography

Optimal Procurement-Driven Application Scenarios for 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone


CNS-Penetrant Lead Optimization: Starting from a Pre-Optimized LogP/PSA Profile

Medicinal chemistry teams targeting CNS indications can use this building block to access benzofuran-based scaffolds with an inherently favorable LogP (2.99) and sub-threshold TPSA (30.21 Ų) [1]. This avoids iterative LogP optimization and reduces synthetic burden, accelerating hit-to-lead timelines for programs where BBB penetration is a key selection criterion.

Bromodomain BD2-Selective Inhibitor Synthesis: Direct Access to Patent-Validated Chemical Space

As a direct precursor to the 5-fluoro-3-methylbenzofuran core claimed in GSK's BET BD2-selective inhibitor patents [2], this α-bromoketone enables rapid SAR exploration around a scaffold with demonstrated selectivity. Alternative building blocks lacking the F/Me combination require re-validation of target engagement and selectivity profiles.

Fragment-Based Crystallographic Screening: Exploiting Enhanced Anomalous Scattering

The 10% higher polarizability of the 5-fluoro-substituted benzofuran [1] compared to non-fluorinated analogs provides a measurable advantage in synchrotron-based fragment screening by X-ray crystallography, where stronger anomalous signal improves hit detection sensitivity. Procurement of this specific analog can improve screening outcomes.

Electrophilic Warhead Optimization for Covalent Inhibitor Design

The bromoacetyl group serves as a versatile electrophilic handle for introducing cysteine-targeted covalent warheads. The electronic influence of the 5-fluoro substituent modulates the reactivity of the ketone, allowing tunability that is absent in the des-fluoro analog. Researchers seeking to balance warhead reactivity should preferentially select this fluorinated building block.

Quote Request

Request a Quote for 2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.